2-[(5-chloro-2-methylphenyl)amino]-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
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Overview
Description
2-[(5-chloro-2-methylphenyl)amino]-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of thiadiazoloquinazolines This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a quinazoline moiety, and is further functionalized with a chloro-substituted phenyl group and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
The synthesis of 2-[(5-chloro-2-methylphenyl)amino]-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which is then fused with a quinazoline derivative. The chloro-substituted phenyl group is introduced through a nucleophilic substitution reaction, and the tetrahydrofuran-2-ylmethyl group is added via a coupling reaction. The final product is obtained after purification and characterization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-chloro-2-methylphenyl)amino]-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other thiadiazoloquinazolines and quinazoline derivatives. Compared to these compounds, 2-[(5-chloro-2-methylphenyl)amino]-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is unique due to its specific functional groups and the presence of the tetrahydrofuran-2-ylmethyl group, which may enhance its biological activity and selectivity.
Properties
IUPAC Name |
2-(5-chloro-2-methylanilino)-5-oxo-N-(oxolan-2-ylmethyl)-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-12-4-6-14(23)10-17(12)25-21-27-28-20(30)16-7-5-13(9-18(16)26-22(28)32-21)19(29)24-11-15-3-2-8-31-15/h4-7,9-10,15H,2-3,8,11H2,1H3,(H,24,29)(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCFHWMTVOSSHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NN3C(=O)C4=C(C=C(C=C4)C(=O)NCC5CCCO5)N=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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